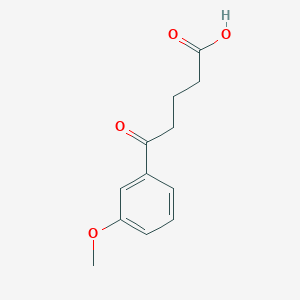

5-(3-Methoxyphenyl)-5-oxovaleric acid

Description

Contextualization within Oxovaleric Acid Chemistry

Oxovaleric acids, also known as ketovaleric acids, are a class of organic compounds that feature both a carboxylic acid and a ketone functional group within a five-carbon valeric acid framework. The position of the oxo (keto) group along the carbon chain gives rise to different isomers with distinct chemical properties. These compounds are recognized as valuable synthetic intermediates, capable of undergoing a variety of chemical transformations at both the carboxylic acid and ketone functionalities. This dual reactivity allows for their use in the construction of more complex molecular architectures, including various heterocyclic systems.

The general structure of an oxovaleric acid provides a versatile scaffold for chemical modification. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the ketone can participate in reactions such as reductions, reductive aminations, and condensations. This chemical versatility makes oxovaleric acids and their derivatives attractive building blocks in organic synthesis.

Significance of the Methoxyphenyl Moiety in Chemical Biology

The methoxyphenyl group, an aromatic ring substituted with a methoxy (B1213986) (-OCH3) group, is a common feature in a vast array of biologically active compounds, including many pharmaceuticals and natural products. The presence of the methoxy group can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic characteristics. researchgate.net These properties, in turn, can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.

The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of a molecule through steric and electronic effects. Its metabolic stability is also a key consideration in drug design, as it can be subject to O-demethylation by cytochrome P450 enzymes in the body. The position of the methoxy group on the phenyl ring (ortho, meta, or para) is crucial, as it dictates the electronic and steric environment of the molecule, thereby affecting its interaction with biological targets. The meta-position, as seen in 5-(3-Methoxyphenyl)-5-oxovaleric acid, offers a unique electronic and spatial arrangement compared to its ortho and para isomers.

Overview of Research Trajectories for this compound

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research applications. Primarily, it is recognized as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows it to be a precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds.

Research involving similar structures, such as derivatives of 5-aryl-5-oxovaleric acids, has explored their utility in the synthesis of compounds with potential pharmacological activities. For instance, derivatives of 5-(4-methoxyphenyl)-oxazole have been synthesized and evaluated for their biological effects. nih.gov Furthermore, isoxazole (B147169) derivatives containing a 3-methoxyphenyl (B12655295) group have also been subjects of synthetic and structural studies. researchgate.net These examples highlight a research trajectory where this compound could serve as a key building block for generating libraries of novel compounds for biological screening. The synthesis of various quinolone derivatives from methoxyphenyl-containing precursors further underscores the potential of this class of compounds in medicinal chemistry research. researchgate.net

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H14O4 | uni.lu |

| Molecular Weight | 222.24 g/mol | uni.lu |

| IUPAC Name | 5-(3-methoxyphenyl)-5-oxopentanoic acid | uni.lu |

| CAS Number | 845781-34-2 |

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-10-5-2-4-9(8-10)11(13)6-3-7-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMKFQCREXZAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374886 | |

| Record name | 5-(3-Methoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-34-2 | |

| Record name | 5-(3-Methoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845781-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 3 Methoxyphenyl 5 Oxovaleric Acid and Its Analogues

Established Synthetic Routes to 5-(3-Methoxyphenyl)-5-oxovaleric acid

The most common and established method for synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, in this case, the acylation of an anisole (B1667542) derivative with a derivative of glutaric acid.

The Friedel-Crafts acylation is typically carried out by reacting 3-methoxyanisole with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst.

Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Activates the anhydride to form an acylium ion electrophile. |

| Solvent | Carbon Disulfide (CS₂), Nitrobenzene | Provides a medium for the reaction; choice can influence reactivity and isomer distribution. |

| Temperature | 0°C to room temperature | Controls the reaction rate and selectivity. Lower temperatures often favor the para-isomer. |

| Work-up | Acidic (e.g., HCl) | Decomposes the aluminum chloride complex to liberate the final product. |

Optimization of this synthesis focuses on maximizing the yield of the desired meta-substituted product and minimizing the formation of ortho and para isomers. Strategies include the careful selection of the Lewis acid catalyst, solvent, and reaction temperature, as well as controlling the stoichiometry of the reactants.

The primary starting materials, or precursors, for the synthesis of this compound are fundamental and readily available chemicals.

3-Methoxyanisole (meta-dimethoxybenzene): This compound provides the substituted phenyl ring.

Glutaric Anhydride: This cyclic anhydride serves as the source for the five-carbon oxovaleric acid backbone.

Synthesis of Structurally Related Oxovaleric Acid Derivatives

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships in various applications. These modifications can occur at the phenyl ring or on the valeric acid chain.

Modifying the substitution pattern on the phenyl ring is a common strategy to create analogues. This is typically achieved by starting with a differently substituted aromatic precursor in a Friedel-Crafts type reaction. Examples include the synthesis of compounds with additional methoxy (B1213986) groups or halogen substituents. scbt.comnih.govchemicalbook.com The synthesis of various aryl-substituted compounds has been reported, highlighting the versatility of this approach. researchgate.netwpmucdn.comnih.govorganic-chemistry.orgresearchgate.netmit.edu

Table 2: Examples of Phenyl-Substituted Oxovaleric Acid Analogues

| Compound Name | Phenyl Ring Substituents | CAS Number | Molecular Formula |

| 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid scbt.com | 3,4-Dimethoxy | 4378-55-6 | C₁₃H₁₆O₅ |

| 5-(4-methoxyphenyl)-5-oxopentanoic acid chemicalbook.com | 4-Methoxy | 4609-10-3 | C₁₂H₁₄O₄ |

| 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid nih.gov | 5-Chloro, 2-Methoxy | 162930-56-5 | C₁₂H₁₃ClO₄ |

Altering the valeric acid portion of the molecule introduces further structural diversity. nih.govbiosyn.com These modifications can include changing the length of the carbon chain, or introducing substituents or different functional groups along the backbone. researchgate.netmdpi.com For instance, methods for the α-alkylation of carbonyl compounds or chain homologation can be employed. organic-chemistry.org The synthesis of complex heterocyclic structures like 2-substituted-2-oxazolines or azirine-2,2-dicarboxylic acids from carboxylic acid precursors demonstrates advanced strategies for backbone modification. researchgate.netbeilstein-journals.org

When substituents are introduced onto the valeric acid backbone, a chiral center can be created. Stereoselective synthesis aims to produce a single enantiomer or diastereomer. General strategies applicable to the synthesis of chiral oxovaleric acid analogues include:

Enzyme-Catalyzed Reactions: Aldolases can be used for the stereoselective formation of carbon-carbon bonds in the synthesis of chiral 2-oxo acids. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, such as an aldol (B89426) addition, and is later removed. youtube.com

Organocatalysis: Chiral organic molecules can be used as catalysts to induce enantioselectivity in reactions, such as in the atroposelective synthesis of axially chiral styrenes. nih.gov

These methods provide powerful tools for accessing optically pure analogues for applications where specific stereochemistry is crucial.

Advanced Synthetic Strategies Utilizing this compound Scaffolds

Multi-component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.orgnih.gov This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular complexity. frontiersin.orgnih.gov The this compound scaffold is an ideal candidate for MCRs, particularly the Ugi four-component reaction (Ugi-4CR), due to its inherent ketone and carboxylic acid functionalities. nih.govmdpi.com

The classical Ugi reaction involves the condensation of a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide adduct. frontiersin.org When this compound is employed, its ketone group reacts with an amine to form a Schiff base, which is then protonated by its own carboxylic acid moiety (or an external acid). This intermediate is subsequently attacked by an isocyanide, followed by an intramolecular rearrangement and addition of the carboxylate to yield a complex, often heterocyclic, final product. nih.govmdpi.com

The versatility of the Ugi reaction allows for the creation of a vast number of derivatives by simply varying the amine and isocyanide components. nih.gov This strategy is a cornerstone for building libraries of compounds for drug discovery. rsc.org For instance, by using different primary amines and a range of isocyanides, a diverse library of derivatives can be synthesized from the single this compound scaffold. These reactions can lead to the formation of peptide-like structures and various heterocyclic systems, which are of significant interest in pharmaceutical research. nih.govtaylorfrancis.com

Table 1: Exemplary Components for Ugi-4CR with this compound This table illustrates the potential for generating diverse products by varying the amine and isocyanide inputs in an Ugi four-component reaction where this compound serves as the ketone and carboxylic acid source.

| Component Type | Example Reactant 1 | Example Reactant 2 | Example Reactant 3 | Resulting Moiety in Final Product |

| Ketone/Acid | This compound | This compound | This compound | Core scaffold |

| Amine | Aniline | Benzylamine | Cyclohexylamine | Substituted amide nitrogen |

| Isocyanide | tert-Butyl isocyanide | Cyclohexyl isocyanide | Benzyl isocyanide | Substituted amide side-chain |

Post-Ugi transformations further expand the utility of this approach. The initial adducts can undergo subsequent cyclization reactions, often triggered by deprotection or other chemical modifications, to yield a wide array of complex heterocyclic structures like benzodiazepines, diketopiperazines, and tetrazoles. frontiersin.orgacs.orgbeilstein-journals.org

Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse small molecules, which is crucial for screening in drug discovery and chemical biology. rsc.org Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to efficiently populate chemical space with a wide range of molecular scaffolds. The this compound scaffold is well-suited for DOS campaigns due to its functional handles that allow for divergent reaction pathways.

Starting from this common scaffold, different reaction cascades can be initiated. For example, the ketone functionality can be used in reactions like the Paal-Knorr synthesis to generate furans, thiophenes, or pyrroles. Simultaneously, the carboxylic acid can be converted into an ester or amide, which can then participate in other transformations.

One key approach in DOS is the library-to-library synthesis, where one library of compounds is converted into another, further increasing molecular diversity. acs.org An initial library generated from this compound via an Ugi reaction could be subjected to a second set of reaction conditions, such as palladium-catalyzed cross-coupling reactions, to introduce further complexity and diversity. researchgate.net For instance, if a halogenated amine was used in the initial MCR, the resulting halogenated Ugi adducts could undergo Suzuki or Stille coupling reactions to append a variety of new substituents.

The combination of multi-component reactions with other synthetic transformations allows for the rapid construction of thousands of unique compounds from a single, readily accessible starting material like this compound. rug.nl

Table 2: Potential Reaction Pathways in a DOS Approach from this compound This table outlines hypothetical divergent pathways in a Diversity-Oriented Synthesis (DOS) strategy starting from the title compound, illustrating how its functional groups can be used to generate distinct molecular families.

| Functional Group Targeted | Reaction Type | Intermediate Scaffold | Potential Final Heterocycle/Core |

| Ketone & Carboxylic Acid | Ugi-4CR | α-Acylamino carboxamide | Diketopiperazine, Tetrazole |

| Ketone | Paal-Knorr Synthesis | 1,4-dicarbonyl (after derivatization) | Pyrrole, Furan |

| Ketone | Friedel-Crafts Acylation (intramolecular) | - | Tetralone |

| Carboxylic Acid | Amidation followed by Pictet-Spengler | β-arylethylamine derivative | Tetrahydroisoquinoline |

Chemical Reactivity and Derivatization of 5 3 Methoxyphenyl 5 Oxovaleric Acid

Functional Group Transformations of the Oxovaleric Acid Moiety

The oxovaleric acid portion of the molecule contains both a ketone and a carboxylic acid, which can be selectively or simultaneously modified.

The ketone group in 5-(3-Methoxyphenyl)-5-oxovaleric acid can undergo oxidation. Strong oxidizing agents can cleave the carbon-carbon bond adjacent to the ketone. For instance, oxidation could potentially yield 3-methoxybenzoic acid and glutaric acid. While specific studies on the oxidation of this compound are not prevalent in the reviewed literature, the kinetic and mechanistic aspects of the oxidation of related compounds, such as p-methoxy benzoic acid hydrazide by thallium(III) in an acidic medium, have been investigated. researchgate.net

Both the ketone and carboxylic acid functionalities are susceptible to reduction. The selective reduction of either group can be achieved by choosing appropriate reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) would selectively reduce the ketone to a secondary alcohol, yielding 5-hydroxy-5-(3-methoxyphenyl)valeric acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid to the corresponding diol, 5-(3-methoxyphenyl)pentane-1,5-diol. harvard.edu The reactivity of these reducing agents is well-established, with LiAlH₄ being a potent, non-selective reagent for various carbonyl compounds, while LiBH₄ shows greater selectivity for esters and lactones over carboxylic acids. harvard.edu

Table 1: Potential Reduction Products of this compound

| Starting Material | Reagent | Functional Group Targeted | Product |

| This compound | Sodium Borohydride (NaBH₄) | Ketone | 5-hydroxy-5-(3-methoxyphenyl)valeric acid |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | 5-(3-methoxyphenyl)pentane-1,5-diol |

The carboxylic acid group of this compound readily undergoes esterification and amidation. Esterification can be carried out under acidic conditions with an alcohol, a process that has been extensively reviewed for various secondary metabolites to enhance their biological activity. medcraveonline.com For example, reaction with methanol (B129727) in the presence of an acid catalyst would yield methyl 5-(3-methoxyphenyl)-5-oxovalerate. A variety of methods for esterification exist, including the use of triphenylphosphine (B44618) oxide with oxalyl chloride, which is efficient for a range of carboxylic acids and alcohols. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine, typically activated by a coupling agent, to form an amide. This reaction is fundamental in the synthesis of a wide array of biologically active molecules.

Aromatic Substitutions and Modifications of the Methoxyphenyl Ring

The methoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. wikipedia.orgmasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 5-(2-nitro-5-methoxyphenyl)-5-oxovaleric acid and 5-(4-nitro-3-methoxyphenyl)-5-oxovaleric acid. The directing effect of substituents is a cornerstone of synthetic organic chemistry, allowing for the regioselective functionalization of aromatic rings. masterorganicchemistry.comyoutube.com

Formation of Condensed Heterocyclic Systems from this compound Derivatives

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of condensed heterocyclic systems.

Pyrazoles and pyrazolines are important five-membered heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with a hydrazine (B178648) derivative. clockss.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net

While this compound is a γ-keto acid, it can be chemically modified to generate precursors suitable for pyrazole (B372694) or pyrazoline synthesis. For instance, the corresponding methyl ester, methyl 5-(3-methoxyphenyl)-5-oxovalerate, could potentially undergo Claisen condensation to form a β-diketone derivative. This β-diketone can then react with hydrazine to form a pyrazole ring. The synthesis of pyrazoles from β-keto esters and hydrazines is a well-established method. researchgate.nettandfonline.com

Alternatively, derivatives of this compound could be transformed into α,β-unsaturated ketones (chalcones). These chalcones are key intermediates in the synthesis of pyrazolines through their reaction with hydrazines. chim.it The reaction typically proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.

Tetrahydropyrimidine (B8763341) Scaffold Formation

The formation of a tetrahydropyrimidine ring typically proceeds via the Biginelli reaction, a well-established multi-component reaction involving a β-ketoester, an aldehyde, and a urea (B33335) or thiourea. wikipedia.orgjetir.orgfrontiersin.orgresearchgate.net This acid-catalyzed condensation reaction is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs) and their derivatives, which are of significant interest in medicinal chemistry.

However, the direct application of this compound in a classical Biginelli-type reaction to form a tetrahydropyrimidine scaffold is not straightforward. The structure of this compound features a γ-keto acid (a 1,5-ketoacid) functionality, which does not fit the required β-ketoester (a 1,3-dicarbonyl) substrate profile for the Biginelli reaction. The spatial separation of the keto and carboxylic acid groups by a three-carbon chain prevents the necessary cyclocondensation mechanism from occurring as it would in a typical Biginelli reaction.

For this compound to be utilized in the formation of a pyrimidine-based heterocycle, significant modification of the starting material or the reaction conditions would be necessary. One hypothetical approach could involve the transformation of the valeric acid chain to introduce the required 1,3-dicarbonyl motif.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| β-Ketoester | Aryl Aldehyde | Urea/Thiourea | Dihydropyrimidinone | Biginelli Reaction |

| This compound | - | - | Not a direct substrate | Biginelli Reaction |

Table 1: Comparison of Substrates for the Biginelli Reaction

Other Heterocycle Annulations

The structural features of this compound make it a more suitable candidate for other types of heterocycle annulations, particularly those that can utilize its ketone and carboxylic acid functionalities.

One of the most plausible annulation reactions is the Fischer indole (B1671886) synthesis . dntb.gov.uaresearchgate.netnih.govresearchgate.netrsc.org This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde to form an indole. In this scenario, this compound would serve as the ketone component. The reaction would proceed through the formation of a phenylhydrazone intermediate, which, upon treatment with an acid catalyst such as polyphosphoric acid or zinc chloride, would undergo a chemtube3d.comchemtube3d.com-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. nih.gov The resulting product would be a substituted indole with a propionic acid side chain at the 2-position of the indole ring.

Another potential avenue for heterocycle formation is the Paal-Knorr synthesis , which is used to generate furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netyoutube.com Since this compound is a 1,5-ketoacid, it is not a direct substrate for the standard Paal-Knorr synthesis. However, intramolecular condensation between the ketone and the carboxylic acid (or its ester derivative) can lead to the formation of six-membered heterocyclic systems like dihydropyranones or related structures.

Furthermore, condensation of the ketone with hydrazine derivatives could lead to the formation of pyridazinone or dihydropyridazinone rings. The reaction would involve the initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the activated carboxylic acid group (e.g., as an ester or acid chloride) to form the six-membered ring.

The Hantzsch pyridine (B92270) synthesis is another well-known method for constructing pyridine rings, typically from a β-ketoester, an aldehyde, and ammonia or an ammonium (B1175870) salt. wikipedia.orgchemtube3d.comresearchgate.netnih.govbeilstein-journals.org Similar to the Biginelli reaction, the 1,5-dicarbonyl nature of this compound makes it an unsuitable substrate for the classical Hantzsch synthesis.

| Starting Material | Reagent(s) | Potential Heterocyclic Product | Reaction Type |

| This compound | Phenylhydrazine, Acid Catalyst | Substituted Indole | Fischer Indole Synthesis |

| This compound | Hydrazine | Substituted Pyridazinone | Condensation/Cyclization |

| 1,4-Dicarbonyl Compound | Amine/Ammonia or Dehydrating Agent | Pyrrole or Furan | Paal-Knorr Synthesis |

| β-Ketoester, Aldehyde, Ammonia | - | Dihydropyridine | Hantzsch Pyridine Synthesis |

Table 2: Potential Heterocyclic Synthesis from this compound and Related Reactions

Biological and Pharmacological Investigations of 5 3 Methoxyphenyl 5 Oxovaleric Acid and Its Derivatives

In Vitro Pharmacological Profiling

The initial assessment of the therapeutic potential of novel compounds relies heavily on in vitro pharmacological profiling. This involves a battery of assays designed to determine the compound's effects on specific biological targets, such as enzymes and receptors, as well as their broader impact on cellular responses. Derivatives of 5-(3-methoxyphenyl)-5-oxovaleric acid have been subjected to a range of these assays to ascertain their bioactivity.

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Derivatives of this compound have been evaluated for their ability to inhibit several key enzymes implicated in various diseases.

BACE-1 Inhibition:

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. researchgate.net The inhibition of BACE-1 is therefore a prime therapeutic strategy for the treatment of this neurodegenerative disorder. researchgate.netnih.gov

Several derivatives of this compound have been investigated as BACE-1 inhibitors. For instance, melatonin (B1676174) derivatives have shown significant BACE-1 inhibitory activity. mdpi.com In one study, all tested melatonin derivatives exhibited over 75% inhibition of BACE-1 at a concentration of 5 µM, with one compound being the most potent. mdpi.com Molecular docking studies have suggested that these derivatives can bind to the catalytic amino acids or allosteric sites of BACE-1. mdpi.com

Further research has focused on developing highly selective BACE-1 inhibitors to minimize off-target effects. nih.gov For example, certain novel BACE-1 inhibitors with a different chemotype have demonstrated high selectivity for BACE-1 over its homolog BACE-2. nih.gov The inhibitory concentrations (IC50) of these selective inhibitors against BACE-1 were in the nanomolar range. nih.gov

| Compound | BACE-1 IC50 (nM) | BACE-2 IC50 (nM) | Reference |

|---|---|---|---|

| Elenbecestat | 3.9 | 46 | nih.gov |

| Shionogi compound 1 | 3.9 | 148 | nih.gov |

| Shionogi compound 2 | 7.7 | 307 | nih.gov |

| LY2886721 | 20.3 | 10.2 | nih.gov |

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its overactivity can lead to hyperpigmentation disorders. nih.govnih.gov Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetology. nih.gov A number of derivatives of this compound have been synthesized and evaluated for their tyrosinase inhibitory potential.

For example, hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have been shown to be potent tyrosinase inhibitors. nih.gov One such derivative displayed an exceptionally low IC50 value of 0.0089 µM, far exceeding the potency of the standard inhibitor, kojic acid (IC50 = 16.69 µM). nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of tyrosinase. nih.gov

Another study on methoxy-substituted tyramine (B21549) derivatives identified compounds with significant tyrosinase inhibitory activity. nih.gov The most potent derivative in this series exhibited an IC50 value of 0.000059 µM. nih.gov These findings underscore the potential of this class of compounds as effective agents for controlling melanin production. nih.gov

| Compound/Derivative | Tyrosinase IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | 0.0089 | Competitive | nih.gov |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | 8.26 | Mixed-type | nih.gov |

| Methoxy-substituted tyramine derivative (Ph9) | 0.000059 | Mixed-type | nih.gov |

| Methoxy-substituted tyramine derivative (Ph5) | 0.231 | Not specified | nih.gov |

| Kojic Acid (Standard) | 16.69 | Not applicable | nih.gov |

SHP2 Inhibition:

Src homology-2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial non-receptor protein tyrosine phosphatase involved in various cell signaling pathways, including the Ras-MAPK pathway. nih.gov Overactivation of SHP2 has been linked to several types of cancer, making it an attractive target for oncological drug discovery. nih.govresearchgate.net

Researchers have developed potent and orally bioavailable allosteric SHP2 inhibitors based on a 5-azaquinoxaline core. nih.gov These inhibitors function by stabilizing the inactive conformation of SHP2. nih.gov Optimization of this scaffold led to the discovery of a compound that demonstrated potent in vitro SHP2 inhibition and significant in vivo efficacy. nih.gov

While extensive research has been conducted on the enzyme inhibitory activities of this compound derivatives, their interaction with specific receptors such as the NMDA receptor and VEGFR-2 is a less explored area. The NMDA receptor is a key player in synaptic plasticity and neuronal function, and its dysregulation is implicated in various neurological disorders. VEGFR-2 is a primary mediator of angiogenesis and a target in cancer therapy. Further investigation into the binding and modulation of these and other receptors by this class of compounds could reveal new therapeutic avenues.

Beyond direct enzyme or receptor interactions, it is crucial to understand the broader cellular responses elicited by these compounds.

Anti-inflammatory Effects, Nitric Oxide Production, and NLRP3 Inflammasome Inhibition:

Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases. nih.gov Several derivatives of this compound have demonstrated anti-inflammatory properties. For instance, an oxazolidinone hydroxamic acid derivative was identified as a dual inhibitor of 5-lipoxygenase and mast cell degranulation, both of which are critical in allergic and inflammatory responses. nih.gov

The NLRP3 inflammasome is a multiprotein complex that plays a central role in innate immunity by triggering the release of pro-inflammatory cytokines. researchgate.netnih.govnih.gov Its overactivation is associated with a range of inflammatory disorders. researchgate.netnih.gov Natural phenolic compounds, a broad class that includes derivatives of this compound, have been reported to inhibit the NLRP3 inflammasome. researchgate.netmdpi.com For example, sinapic acid, a cinnamic acid derivative, has been shown to specifically block NLRP3 inflammasome activation. mdpi.com

Nitric oxide (NO) is a signaling molecule with diverse physiological roles, but its overproduction can contribute to inflammation. nih.govresearchgate.net Chalcone derivatives have been shown to modulate the nitric oxide-cyclic GMP-potassium channel pathway, suggesting a potential mechanism for their analgesic and anti-inflammatory effects. researchgate.net

Apoptosis Induction and Cell Cycle Arrest:

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key strategies in cancer therapy. nih.govnih.gov Various derivatives have been investigated for these effects. A renieramycin T derivative was found to induce p53-dependent apoptosis in lung cancer cells by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.gov

Similarly, a curcumin (B1669340) analog, 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B1197621) (B63), was shown to potently induce apoptosis in non-small cell lung cancer cells through the endoplasmic reticulum stress-mediated pathway. nih.gov Furthermore, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP) was found to induce cell cycle arrest in the G2/M phase and lead to apoptosis in human non-small cell lung cancer cells. nih.gov An imidazacridine derivative has also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.gov

Mechanistic Studies of Biological Activity

To advance the development of these compounds as therapeutic agents, it is essential to understand the underlying mechanisms of their biological activity. This involves identifying their molecular targets and pathways and elucidating the relationship between their chemical structure and their pharmacological effects.

Mechanistic studies have begun to unravel the molecular targets and signaling pathways affected by these derivatives. For BACE-1 inhibitors, molecular docking studies have provided insights into their binding modes, revealing interactions with key catalytic or allosteric residues of the enzyme. mdpi.com In the context of cancer, SHP2 inhibitors have been shown to suppress the Ras/ERK MAP kinase cascade, a major signaling pathway that promotes cell growth and proliferation. nih.gov The inhibition of SHP2 leads to a reduction in the phosphorylation of ERK. nih.gov

For compounds that induce apoptosis, the p53-dependent pathway and the endoplasmic reticulum stress pathway have been identified as key mechanisms. nih.govnih.gov The activation of these pathways ultimately leads to the activation of caspases, the executioners of apoptosis. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For BACE-1 inhibitors, the specific substitutions on the core structure have been shown to significantly influence their inhibitory activity and selectivity over BACE-2. nih.gov

In the case of tyrosinase inhibitors, the presence and position of hydroxyl groups on the phenyl ring are critical for their inhibitory potency. nih.govnih.gov For instance, a derivative with hydroxyl groups at the ortho and para positions of the cinnamic acid phenyl ring showed excellent tyrosinase inhibitory activity. nih.gov

SAR studies of SHP2 inhibitors have led to the identification of the 5-azaquinoxaline core as a promising scaffold for developing potent and orally bioavailable compounds. nih.gov For anti-inflammatory oxazolidinone hydroxamic acid derivatives, the length of the straight-chain hydrocarbon substitution on the hydroxamic acid moiety was found to be a key determinant of their ability to inhibit mast cell degranulation. nih.gov

Computational Approaches in Mechanistic Elucidation (e.g., Molecular Docking, Molecular Dynamics)

Computational studies, including molecular docking and molecular dynamics, have become instrumental in elucidating the mechanisms of action for derivatives of this compound. These in silico methods provide critical insights into ligand-protein interactions at the molecular level, guiding the rational design of more potent and selective therapeutic agents.

Molecular docking simulations have been particularly valuable. For instance, studies on (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), a derivative, have been conducted to understand its anti-angiogenic effects. wisdomlib.org Docking studies with Fibroblast Growth Factor Receptor-1 (FGFR-1), a key protein in angiogenesis, revealed specific binding interactions. wisdomlib.org These simulations help to verify the mechanism by which 3MPCA inhibits angiogenesis. nih.gov Similarly, computational analyses have been applied to understand the tyrosinase inhibitory activity of related compounds. In silico molecular multi-docking simulations showed that certain inhibitors can interact competitively with the active site of the tyrosinase enzyme, demonstrating a greater affinity than standard inhibitors like kojic acid. nih.gov

Beyond molecular docking, other computational techniques such as Hirshfeld surface analysis and Density Functional Theory (DFT) calculations have been employed. These methods help to investigate and visualize intermolecular interactions, including C-H···O hydrogen bonds and H···H, H···O/O···H, and H···C/C···H interactions, which are crucial for crystal packing and molecular stability. mdpi.com For example, the analysis of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a related heterocyclic derivative, used these methods to understand its structural properties. mdpi.com Additionally, online tools like ProTox-II have been used to predict the toxicity profiles of these compounds, assessing parameters such as LD50 and potential hepatotoxicity. wisdomlib.orgnih.gov

Therapeutic Potential of this compound Scaffolds

The this compound scaffold and its derivatives have demonstrated a wide range of therapeutic possibilities across several key areas of medical research.

Anticancer Activities and Antiangiogenic Properties

Derivatives based on the 3-methoxyphenyl (B12655295) structural motif have shown significant promise as anticancer and anti-angiogenic agents. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. wisdomlib.org

One derivative, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), has been identified as a potential anti-angiogenesis inhibitor. nih.govnih.gov Research using the chorioallantoic membrane (CAM) model of embryonated chicken eggs showed that 3MPCA significantly repressed angiogenesis, characterized by the inhibition of endothelial cell growth in blood vessels. nih.govnih.gov This compound was found to decrease endothelial cell growth by 41.7-83%. nih.gov Computational studies suggest that 3MPCA exerts its effect by inhibiting the FGFR-1 protein. wisdomlib.orgnih.gov

Other derivatives have demonstrated direct cytotoxic activity against various cancer cell lines. For example, a series of 1,3,4-thiadiazoles featuring a 3-methoxyphenyl substituent were synthesized and evaluated for their anticancer potential against breast cancer cell lines. nih.gov One of the most active compounds in this series, SCT-5, reduced the viability of MDA-MB-231 breast cancer cells to 75% at a 100 µM concentration. nih.gov Another compound, SCT-4, was most active against MCF-7 breast cancer cells, decreasing DNA biosynthesis to 70% at the same concentration. nih.gov Importantly, these compounds did not show significant cytotoxic effects against normal human skin fibroblasts. nih.gov

Similarly, novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives have been synthesized and tested for their antitumor activity. researchgate.net Certain derivatives from this class were highly effective against PC-3 human prostate cancer cells, with IC50 values as low as 1.5 µg/mL. researchgate.net

Table 1: Anticancer Activity of Selected 3-Methoxyphenyl Derivatives

| Compound/Derivative Class | Cell Line | Activity | IC50 / % Inhibition | Source(s) |

| (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA) | Endothelial Cells (CAM assay) | Anti-angiogenic | 41.7-83% inhibition | nih.gov |

| 1,3,4-Thiadiazole (SCT-5) | MDA-MB-231 (Breast) | Cytotoxic | 75% viability at 100 µM | nih.gov |

| 1,3,4-Thiadiazole (SCT-4) | MCF-7 (Breast) | Antiproliferative | 70% DNA biosynthesis at 100 µM | nih.gov |

| 4-trifluoromethylbenzoyl derivative (6ah) | PC-3 (Prostate) | Antitumor | 1.5 µg/mL | researchgate.net |

| 2-fluorobenzoyl derivative (6ai) | PC-3 (Prostate) | Antitumor | 1.8 µg/mL | researchgate.net |

Antimicrobial and Antifungal Applications

The 3-methoxyphenyl moiety is present in various synthetic compounds that exhibit significant antimicrobial and antifungal properties. These compounds represent potential alternatives to conventional antimicrobial agents, especially in the context of rising drug resistance.

The mechanisms of antifungal action for related compounds often involve disruption of the fungal cell membrane and cell wall. nih.gov For example, some natural product derivatives exert their effect by causing membrane damage, leading to the leakage of cytoplasmic contents and depletion of ergosterol, a vital component of the fungal cell membrane. nih.gov

Derivatives such as oxazolone-based sulfonamides have been evaluated for their antimicrobial activity. mdpi.com One such compound demonstrated potent antifungal activity against Aspergillus niger and Candida albicans with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL and 2 µg/mL, respectively. mdpi.com Another study on 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones showed that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

Furthermore, hydro-methanolic extracts containing methoxyphenyl compounds, such as coniferyl alcohol and ferulic acid methyl ester, have demonstrated antifungal activity against Botryosphaeriaceae fungi. nih.gov The use of natural methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) has also been explored for their ability to inhibit foodborne pathogens. nih.gov

Table 2: Antimicrobial Activity of Selected Methoxyphenyl Derivatives

| Compound/Derivative Class | Target Organism | Activity | MIC / Result | Source(s) |

| Oxazolone Sulfonamide (9h) | Aspergillus niger | Antifungal | 4 µg/mL | mdpi.com |

| Oxazolone Sulfonamide (9h) | Candida albicans | Antifungal | 2 µg/mL | mdpi.com |

| Benzo[f]chromen-3-ones-oxadiazoles | Gram-positive & Gram-negative bacteria | Antibacterial | Significant activity at 50 µ g/100 µl | nih.gov |

| Manganese Nanocomposite (MnNCs) | Candida albicans | Antifungal | 10 µg/mL | researchgate.net |

| Manganese Nanocomposite (MnNCs) | E. coli | Antibacterial | 10 µg/mL | researchgate.net |

Anticonvulsant and Neuropharmacological Applications

Derivatives containing the methoxyphenyl group have been investigated for their potential in treating neurological disorders, particularly epilepsy. The core structure is related to known anticonvulsant agents, suggesting a basis for neuropharmacological activity.

For example, dibenzo[b,f]azepine derivatives, which are structurally related, serve as intermediates in the synthesis of the anticonvulsant drug oxcarbazepine. Research into novel synthetic flavones, such as 3'-methoxy-6-methylflavone, has revealed significant anticonvulsant and antinociceptive effects. nih.gov These effects are believed to be mediated through interactions with GABA-A receptors, as the compound was shown to potentiate GABA-induced currents. nih.gov The anticonvulsant activity was demonstrated in a bicuculline-induced seizure model. nih.gov

A new series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and showed potent anticonvulsant activity in maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com The most active of these compounds demonstrated a more beneficial efficacy (ED50) and protective index than the reference drug, valproic acid. mdpi.com Further investigation suggested that its mechanism of action likely involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com Similarly, a series of phenoxyphenyl-1,3,4-oxadiazole hybrids showed a protective profile against MES-induced seizures. nih.gov

Role in Metabolic Disease Research

The methoxyphenyl scaffold is also relevant in the study of metabolic diseases. The constitutive androstane (B1237026) receptor (CAR) is a critical regulator of both foreign substance (xenobiotic) and internal substance (endobiotic) metabolism. nih.gov A novel class of 2-(3-methoxyphenyl)quinazoline (B11871692) derivatives has been identified as direct agonists of the human CAR. nih.gov These compounds are potent activators of CAR and other xenobiotic receptors, suggesting they could serve as potential antidotes that enhance the metabolic elimination of toxic compounds. nih.gov Furthermore, related flavonoid compounds are known to possess antidiabetic and antidyslipidemic properties, highlighting the broader potential of this structural class in metabolic disease research. nih.gov

Anti-Browning Effects in Biological Systems

Unwanted browning in food and hyperpigmentation in skin are often caused by the tyrosinase enzyme, which catalyzes the initial steps of melanin production. nih.gov Consequently, tyrosinase inhibitors are of great interest in the food and cosmetic industries. Several derivatives containing the methoxyphenyl group have been identified as potent tyrosinase inhibitors.

For example, a pyrazoline compound, 4-(5-(2,3-dimenthoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, was synthesized and evaluated as a tyrosinase inhibitor. researchgate.net Another study focused on methoxy-substituted tyramine derivatives, investigating their tyrosinase inhibitory kinetics. nih.gov

The inhibitory potency of these compounds can be significant. One study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles found a derivative that exhibited tyrosinase inhibitory activity with an IC50 value of 0.2 ± 0.01 μM, which is 55-fold more potent than the standard inhibitor, kojic acid. mdpi.com Similarly, certain (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs containing a 4-methoxyphenyl (B3050149) or 2,4-dimethoxyphenyl group showed potent mushroom tyrosinase inhibitory activity comparable to kojic acid. mdpi.com These findings underscore the potential of methoxyphenyl derivatives as effective anti-browning agents.

Table 3: Tyrosinase Inhibitory Activity of Selected Methoxyphenyl Derivatives

| Compound/Derivative Class | Tyrosinase Source | Activity | IC50 Value | Source(s) |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b) | Mushroom | Inhibitor | 0.2 ± 0.01 µM | mdpi.com |

| (Z)-BBTT analog 6 (4-methoxyphenyl) | Mushroom | Inhibitor | 19.11 µM | mdpi.com |

| (Z)-BBTT analog 8 (2,4-dimethoxyphenyl) | Mushroom | Inhibitor | 18.57 µM | mdpi.com |

| Kojic Acid (Reference) | Mushroom | Inhibitor | 19.22 µM | mdpi.com |

| Pyrazoline derivative (5) | Agaricus bisporus | Inhibitor | 262.15 µM | researchgate.net |

Computational Chemistry and Cheminformatics in 5 3 Methoxyphenyl 5 Oxovaleric Acid Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 5-(3-Methoxyphenyl)-5-oxovaleric acid. researchgate.netpnrjournal.com These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic characteristics, offering a lens into its intrinsic reactivity and stability. mdpi.com

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Parameter | Calculated Value (Hypothetical) | Significance |

| EHOMO | -6.15 eV | Indicates electron-donating capability |

| ELUMO | -1.23 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.92 eV | Reflects chemical stability and reactivity |

| Dipole Moment | 3.45 D | Measures the polarity of the molecule |

The structural flexibility of this compound, particularly the rotation around the single bonds of the five-carbon valeric acid chain, results in multiple possible three-dimensional arrangements, or conformers. Conformational analysis is a computational method used to identify the most stable conformers and the energy barriers between them. researchgate.net By systematically rotating the dihedral angles of the molecule and calculating the potential energy of each resulting structure, a potential energy surface can be mapped. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site. Studies on similar flexible molecules have shown that the presence of different solvents can influence which conformer is most stable, an effect that can be simulated computationally. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are vital for understanding how this compound might interact with biological macromolecules, a cornerstone of structure-based drug design. nih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. bohrium.comugm.ac.id For this compound, this process would involve selecting a relevant protein target, whose 3D structure is typically obtained from the Protein Data Bank (PDB). nih.gov The compound would then be placed into the protein's binding site, and a scoring function would calculate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger interaction. samipubco.com Docking studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar amino acid residues, or π-π stacking between the methoxyphenyl ring and aromatic residues like tyrosine or phenylalanine. nih.gov This information is invaluable for predicting the compound's potential biological activity and for designing derivatives with improved binding.

Table 2: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Result (Hypothetical) | Details |

| Protein Target (PDB ID) | 2GU8 | Protein Kinase A (PRKACA) nih.gov |

| Binding Affinity | -7.8 kcal/mol | Indicates strong theoretical binding |

| Key H-Bond Interactions | Carboxylic acid with Lys72, Ser53 | Anchors the ligand in the binding site |

| Key Hydrophobic Interaction | Methoxyphenyl ring with Val57, Leu49 | Contributes to binding stability |

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation calculates the forces between atoms and their subsequent movements, effectively simulating the behavior of the complex in a solvated environment. nih.govscienomics.com For the this compound-protein complex, a simulation of several nanoseconds would assess the stability of the docked pose. biorxiv.org Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed; stable RMSD values suggest a stable binding mode. nih.gov MD simulations can also reveal the persistence of specific hydrogen bonds and the role of water molecules in mediating interactions, providing a more accurate and realistic model of the binding event. nih.gov

In Silico ADMET Predictions for Derivative Optimization

Before committing to costly synthesis, the drug-likeness of a compound can be evaluated using computational tools that predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov For this compound and its potential derivatives, various online tools and software can predict key pharmacokinetic parameters. mdpi.com These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Predictions on metabolic stability, such as potential inhibition of cytochrome P450 (CYP) enzymes, and toxicity alerts can guide the modification of the lead structure to create derivatives with a more favorable ADMET profile, increasing the likelihood of developing a successful therapeutic agent. mdpi.comudhtu.edu.ua

Table 3: Predicted ADMET Properties for this compound

This interactive table displays predicted ADMET properties.

| Property | Predicted Value | Guideline/Significance |

| Molecular Weight | 222.24 g/mol | < 500 Da (Lipinski's Rule) |

| LogP | 1.60 uni.lu | Measure of lipophilicity (< 5) |

| H-Bond Donors | 1 | < 5 (Lipinski's Rule) |

| H-Bond Acceptors | 4 | < 10 (Lipinski's Rule) |

| Lipinski Violations | 0 | Indicates good oral bioavailability potential nih.gov |

| BBB Permeability | Low | Predicts poor penetration of the blood-brain barrier mdpi.com |

| Bioavailability Score | 0.55 | Represents a 55% probability of good oral bioavailability mdpi.com |

Chemoinformatics Approaches for Library Design and Virtual Screening

Chemoinformatics plays a pivotal role in modern drug discovery by enabling the efficient design of compound libraries and the rapid screening of these libraries against biological targets through virtual, or in silico, methods. These computational strategies are instrumental in identifying promising lead compounds for further development. In the context of this compound, chemoinformatics approaches can be applied to explore its chemical space and identify derivatives with potentially enhanced biological activities.

The process of library design often begins with a core scaffold, which in this case would be this compound. Using combinatorial chemistry principles within a computational framework, diverse libraries of virtual compounds can be generated by systematically modifying different parts of the scaffold. nih.gov This involves adding or substituting various functional groups to explore the structure-activity relationships (SAR). nih.gov The goal is to create a focused library of compounds that retains the key structural features of the parent molecule while introducing chemical diversity to modulate its properties.

Once a virtual library is designed, virtual screening techniques are employed to predict the binding affinity of the designed compounds to a specific biological target. benthamscience.com This process typically involves molecular docking, where each compound in the library is computationally placed into the binding site of a target protein. researchgate.net Scoring functions are then used to estimate the strength of the interaction, allowing for the ranking of compounds based on their predicted binding affinity. rsc.org This in silico screening is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. benthamscience.com

A key advantage of virtual screening is its ability to handle massive virtual libraries containing millions of compounds, something that would be impractical with experimental methods alone. nih.govrsc.org The top-ranked compounds from the virtual screen, often referred to as "hits," are then prioritized for synthesis and experimental validation. nih.gov This focused approach increases the likelihood of discovering novel and potent bioactive molecules. nih.gov

For instance, in a hypothetical virtual screening campaign involving derivatives of this compound, a library could be generated by introducing various substituents on the phenyl ring and modifying the carboxylic acid and ketone functionalities. This library would then be screened against a relevant biological target. The results of such a screen could be tabulated to highlight the most promising candidates.

Table 1: Hypothetical Virtual Screening Hits for a this compound-based Library

| Compound ID | Modification on Phenyl Ring | Modification of Carboxylic Acid | Modification of Ketone | Predicted Binding Affinity (kcal/mol) |

| Parent | 3-Methoxy | Carboxylic Acid | Ketone | -5.8 |

| Derivative 1 | 3,4-Dimethoxy | Methyl Ester | - | -6.5 |

| Derivative 2 | 3-Methoxy-4-hydroxy | Amide | - | -7.2 |

| Derivative 3 | 3-Chloro | Carboxylic Acid | - | -6.1 |

| Derivative 4 | 3-Methoxy | - | Thioketone | -6.3 |

| Derivative 5 | 3-Trifluoromethyl | Carboxylic Acid | - | -6.8 |

Note: The data in this table is purely illustrative of the type of information that would be generated from a virtual screening study and is not based on actual experimental results.

Furthermore, chemoinformatics tools can be used to analyze the structure-activity relationships within the screening hits. nih.gov By comparing the chemical structures of the most active compounds with those of the least active ones, researchers can identify the key molecular features that contribute to biological activity. This understanding can then guide the design of the next generation of more potent and selective compounds. nih.govmdpi.com The iterative cycle of library design, virtual screening, and SAR analysis is a powerful strategy in modern medicinal chemistry. nih.gov

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques

Spectroscopy is the primary tool for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its functional groups and atomic connectivity can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a proton NMR spectrum of 5-(3-Methoxyphenyl)-5-oxovaleric acid, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the methoxyphenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). The single proton on the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, while the aliphatic protons of the valeric acid chain would appear as multiplets due to spin-spin coupling. The carboxylic acid proton (-COOH) is often a broad singlet at a very downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the ketone and carboxylic acid functional groups are the most downfield signals. The aromatic carbons of the phenyl ring and the carbon of the methoxy group also have characteristic chemical shifts.

The following table outlines the predicted chemical shifts for the hydrogen and carbon atoms in the structure. These predictions are based on established chemical shift theory and computational models, as detailed experimental spectra are not widely published.

Predicted NMR Data for this compound

| Atom Type | Position | Predicted Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic H | ~7.10 - 7.80 | Multiple signals (doublets, triplets) corresponding to the 4 protons on the phenyl ring. |

| ¹H | -OCH₃ | ~3.85 | A sharp singlet for the 3 methoxy protons. |

| ¹H | -CH₂- (alpha to ketone) | ~3.10 | A triplet for the 2 protons adjacent to the ketone. |

| ¹H | -CH₂- (alpha to acid) | ~2.50 | A triplet for the 2 protons adjacent to the carboxylic acid. |

| ¹H | -CH₂- (beta to carbonyls) | ~2.10 | A multiplet (quintet) for the 2 central protons of the chain. |

| ¹³C | Ketone C=O | ~198 | Carbonyl carbon of the ketone. |

| ¹³C | Acid C=O | ~178 | Carbonyl carbon of the carboxylic acid. |

| ¹³C | Aromatic C-O | ~160 | Aromatic carbon bonded to the methoxy group. |

| ¹³C | Aromatic C | ~112 - 138 | Signals for the remaining 5 aromatic carbons. |

| ¹³C | -OCH₃ | ~55 | Carbon of the methoxy group. |

| ¹³C | Aliphatic -CH₂- | ~20 - 38 | Signals for the 3 methylene (B1212753) carbons in the chain. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carboxylic acids, often producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

For this compound (C₁₂H₁₄O₄), the predicted monoisotopic mass is 222.0892 Da. uni.lu The table below shows predicted m/z values for common adducts that would be observed in ESI-MS. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 223.09648 |

| [M+Na]⁺ | 245.07842 |

| [M-H]⁻ | 221.08192 |

| [M+NH₄]⁺ | 240.12302 |

| [M+K]⁺ | 261.05236 |

| [M+H-H₂O]⁺ | 205.08646 |

Data sourced from PubChem. uni.lu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would be characterized by several key absorption bands.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Ketone | C=O stretch | 1680-1700 (aryl ketone) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether (Aryl-Alkyl) | C-O stretch | 1200-1275 (asymmetric), 1020-1075 (symmetric) |

| Alkyl Chain | C-H stretch | 2850-2960 |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds. For a molecule like this compound, a reversed-phase HPLC method is typically most effective.

A standard HPLC method would involve a C18 stationary phase column, which is nonpolar. The mobile phase would consist of a polar mixture, such as water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of components with different polarities. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, a small amount of an acid (e.g., 0.1% formic acid or acetic acid) is typically added to the mobile phase. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic phenyl ring exhibits strong absorbance (e.g., ~254 nm).

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance.

For this compound, a silica (B1680970) gel plate (polar stationary phase) is commonly used. The mobile phase, or eluent, would be a mixture of nonpolar and polar organic solvents. A typical eluent system might be a mixture of ethyl acetate (B1210297) and hexanes. Adding a small amount of acetic acid to the eluent can improve the resolution and prevent "streaking" of the carboxylic acid spot. After the plate is developed, the compound spot can be visualized under UV light (due to the UV-active phenyl ring) or by staining with a chemical reagent such as potassium permanganate, which reacts with the oxidizable functional groups in the molecule. The retention factor (Rf) value is calculated to characterize the compound's mobility in that specific TLC system.

Applications of 5 3 Methoxyphenyl 5 Oxovaleric Acid in Chemical Biology and Drug Discovery

Building Block for Complex Organic Molecules

The bifunctional nature of 5-(3-Methoxyphenyl)-5-oxovaleric acid, containing both a ketone and a carboxylic acid, makes it a valuable starting material for the synthesis of a wide array of complex organic molecules. The reactivity of these functional groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures. For instance, the carboxylic acid can be readily converted into esters, amides, or acid halides, while the ketone can undergo reactions such as reduction, oximation, and aldol (B89426) condensation.

This versatility has been exploited in the synthesis of various heterocyclic compounds. For example, derivatives of this compound can be used to synthesize substituted quinolones, which are important heterocyclic motifs in medicinal chemistry. researchgate.net The synthesis often involves the cyclization of intermediates derived from the reaction of the keto-acid with appropriate amines.

The following table summarizes some of the key chemical transformations that this compound can undergo, highlighting its utility as a versatile building block.

| Functional Group | Reaction Type | Product Class |

| Carboxylic Acid | Esterification | Esters |

| Carboxylic Acid | Amidation | Amides |

| Carboxylic Acid | Acid Halide Formation | Acid Halides |

| Ketone | Reduction | Secondary Alcohols |

| Ketone | Oximation | Oximes |

| Ketone | Aldol Condensation | α,β-Unsaturated Ketones |

| Both | Cyclization | Heterocycles (e.g., Quinolones) |

Scaffold for Novel Therapeutic Agents

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents. The methoxyphenyl group can engage in various non-covalent interactions with biological targets, while the keto-acid portion provides a handle for further chemical modification to optimize pharmacological properties.

Development of Enzyme Inhibitors

The this compound scaffold has been utilized in the development of various enzyme inhibitors. For instance, derivatives of this compound have been explored as potential inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The design of these inhibitors often involves modifying the carboxylic acid moiety to a hydroxamic acid, a known zinc-binding group that can interact with the active site of metalloenzymes like 5-LO.

Furthermore, isoxazole (B147169) derivatives, which can be synthesized from keto-acids, have been investigated as inhibitors of xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism that is implicated in gout. nih.gov The synthesis of such inhibitors often involves the cyclization of a β-dicarbonyl compound, which can be derived from this compound, with hydroxylamine.

Design of Receptor Modulators

The methoxyphenyl group present in this compound is a common feature in many ligands that target G-protein coupled receptors (GPCRs), such as serotonin (B10506) and adrenergic receptors. This has led to the exploration of this scaffold in the design of novel receptor modulators. For example, derivatives of (2-methoxyphenyl)piperazine have been synthesized and evaluated as 5-HT1A receptor ligands. researchgate.net While not directly synthesized from the title compound, these studies highlight the importance of the methoxyphenyl moiety for receptor affinity and provide a rationale for using this compound as a starting point for the synthesis of new receptor modulators.

Chemical Probes for Biological Pathway Elucidation

Although direct studies employing this compound as a chemical probe are not extensively documented, its structural features suggest its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The ketone and carboxylic acid functionalities of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of its protein targets. This would be a valuable strategy for identifying novel protein-ligand interactions and elucidating complex biological pathways.

Precursor to Biologically Active Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs. The synthesis of natural product analogues allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. This compound can serve as a precursor for the synthesis of analogues of various natural products. unina.itmdpi.com For example, its core structure can be found within more complex natural products, and its chemical reactivity allows for its incorporation into synthetic routes targeting these molecules. The synthesis of tryptanthrin (B1681603) analogues, which have shown potential as antimalarial agents, often involves building blocks that can be conceptually derived from keto-acids like this compound. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-(3-Methoxyphenyl)-5-oxovaleric acid, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using valeric acid derivatives and 3-methoxyphenyl substrates. Oxidation of intermediate ketones (e.g., using KMnO₄ under acidic conditions) yields the carboxylic acid moiety . Key parameters include:

- Catalyst : Lewis acids (e.g., AlCl₃) for acylation.

- Oxidation : Controlled pH to favor carboxylic acid formation over aldehydes (e.g., using CrO₃ in diluted H₂SO₄) .

- Solvent Recovery : Ethanol or acetic acid can be reused post-reflux to improve cost-efficiency and sustainability .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., mean C–C bond deviation: 0.003 Å, as seen in structurally similar oxazole derivatives) .

- Spectroscopy :

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

- NMR : ¹H NMR distinguishes aryl protons (δ 6.7–7.3 ppm) and the oxovaleric acid chain (δ 2.1–2.8 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight with <5 ppm error .

Advanced Research Questions

Q. What strategies can resolve discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥98% purity) to rule out impurities affecting bioassay results .

- Isomer Control : Monitor stereochemistry during synthesis (e.g., chiral chromatography) if derivatives show variable antimicrobial/anticancer activity .

- Dose-Response Curves : Validate activity across multiple concentrations to distinguish true efficacy from assay noise .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model electrophilic substitution at the 3-methoxyphenyl ring using software like Gaussian. Compare activation energies for meta vs. para substitution patterns .

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes like COX-2) using AutoDock Vina, guided by crystallographic data from analogous compounds .

Q. What environmental considerations are critical when scaling up synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Replace volatile solvents (e.g., DCM) with ethanol or water-miscible alternatives to reduce waste .

- Catalyst Recycling : Recover Lewis acids (e.g., AlCl₃) via aqueous workup to minimize heavy metal discharge .

- Waste Management : Segregate acidic by-products for neutralization before disposal .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the ketone or ester intermediates may occur if stored in humid environments. Use Karl Fischer titration to quantify moisture in samples .

- Light Sensitivity : UV-Vis spectroscopy can track photodegradation; store in amber vials at –20°C to preserve integrity .

- Batch Variability : Compare multiple synthesis batches via LC-MS to identify inconsistent intermediates .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.